molecular formula C19H23N3O4 B5497783 (2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide

(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide

カタログ番号 B5497783
分子量: 357.4 g/mol
InChIキー: BBVISFSSGUWNSL-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide, also known as AMG 837, is a potent and selective agonist of the G protein-coupled receptor GPR40. GPR40 is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. AMG 837 has been studied extensively for its potential as a treatment for type 2 diabetes.

作用機序

(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 binds to and activates GPR40, leading to increased insulin secretion in pancreatic beta cells. This mechanism is glucose-dependent, meaning that this compound 837 only stimulates insulin secretion in the presence of elevated glucose levels. This glucose-dependent mechanism is thought to reduce the risk of hypoglycemia, a common side effect of other diabetes medications.
Biochemical and physiological effects:
In addition to its effects on insulin secretion, this compound 837 has been shown to have other biochemical and physiological effects. For example, this compound 837 has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, which can improve glucose control and promote weight loss. This compound 837 has also been shown to reduce inflammation and oxidative stress, which are associated with the development of type 2 diabetes.

実験室実験の利点と制限

(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 has several advantages for use in lab experiments. Its glucose-dependent mechanism of action reduces the risk of hypoglycemia, which can be a confounding factor in diabetes research. Additionally, this compound 837 has been shown to have a favorable safety profile in clinical trials. However, there are also some limitations to the use of this compound 837 in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions used.

将来の方向性

There are several potential future directions for research on (2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837. One area of interest is the development of combination therapies that target multiple pathways involved in glucose control. Another area of interest is the exploration of the potential benefits of this compound 837 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound 837 in humans.

合成法

The synthesis of (2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 involves several steps, including the preparation of the pyridine and phenol intermediates, coupling of the intermediates, and acetylation of the resulting product. The final product is obtained through purification and isolation steps.

科学的研究の応用

(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 has been extensively studied for its potential as a treatment for type 2 diabetes. In preclinical studies, this compound 837 has been shown to improve glucose control and increase insulin secretion in animal models of diabetes. Clinical trials have also shown promising results, with this compound 837 demonstrating improvements in glycemic control in patients with type 2 diabetes.

特性

IUPAC Name

(2R)-2-acetamido-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-4-15(22-13(2)23)18(24)21-12-14-8-7-11-20-19(14)26-17-10-6-5-9-16(17)25-3/h5-11,15H,4,12H2,1-3H3,(H,21,24)(H,22,23)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVISFSSGUWNSL-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。